1-(3-Bromo-propyl)-2-trifluoromethyl-benzene

説明

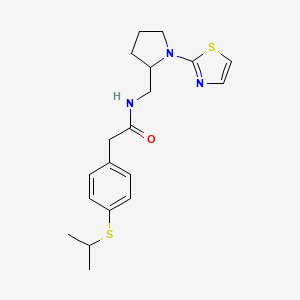

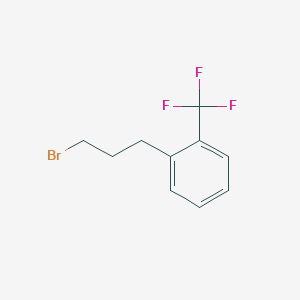

1-(3-Bromo-propyl)-2-trifluoromethyl-benzene, also known as 3-bromopropyltrifluorobenzene, is an organofluorine compound that is used in a variety of scientific research applications. It is a colorless liquid that is composed of two fluorine atoms, one bromine atom, and one propyl group attached to a benzene ring. It is a highly reactive compound and is often used as a reagent in various organic syntheses. This compound is also used as a starting material in the synthesis of various pharmaceuticals, such as antibiotics and antifungals.

科学的研究の応用

Reagent-Modulated Site Selectivities : The study by Mongin, Desponds, and Schlosser (1996) explores the metalation of halobenzotrifluorides, including bromo(trifluoromethyl)benzenes, highlighting their utility in achieving positional selectivity in chemical reactions (Mongin, Desponds, & Schlosser, 1996).

Versatile Starting Material for Organometallic Synthesis : Porwisiak and Schlosser (1996) discuss the synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene as a starting material for creating organometallic compounds, demonstrating its versatility in synthetic chemistry (Porwisiak & Schlosser, 1996).

Formation of Ethynylferrocene Compounds : Fink et al. (1997) synthesized and characterized new compounds involving 1,3,5-Tribromobenzene, including its ethynylferrocene derivatives, revealing its potential in creating complex organometallic structures (Fink et al., 1997).

Aryne Route to Naphthalenes : Schlosser and Castagnetti (2001) explored the generation of 1,2-dehydro-(trifluoromethoxy)benzenes from bromo(trifluoromethoxy)benzene, paving the way for the synthesis of functionalized naphthalenes (Schlosser & Castagnetti, 2001).

Synthesis of Fluorine-Containing Polyethers : Fitch et al. (2003) demonstrated the synthesis of fluorine-containing polyethers using highly fluorinated monomers derived from bromo(trifluoromethyl)benzenes, contributing to the field of polymer chemistry (Fitch et al., 2003).

Trifluoromethylation of Arenes and Heteroarenes : Mejía and Togni (2012) explored the trifluoromethylation of aromatic compounds using hypervalent iodine reagents, indicating the role of trifluoromethyl groups in modifying chemical properties (Mejía & Togni, 2012).

特性

IUPAC Name |

1-(3-bromopropyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3/c11-7-3-5-8-4-1-2-6-9(8)10(12,13)14/h1-2,4,6H,3,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMUGPHUUNTEEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCBr)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 2-[3-(dimethylamino)oxetan-3-yl]acetate;hydrochloride](/img/structure/B2464684.png)

![9-Bromo-1'-methyl-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2464685.png)

![3-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2464686.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2464698.png)

![N-(2,5-dimethylphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2464704.png)